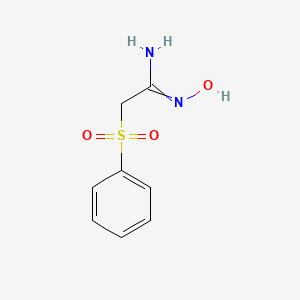

(Benzenesulfonyl)acetamide oxime

描述

Contextualization within Oxime Chemistry and Sulfonamide Derivatives

The molecule in focus is a member of two significant classes of organic compounds: oximes and sulfonamides. Oximes, characterized by the RR'C=NOH functional group, are versatile compounds in organic synthesis. numberanalytics.comtestbook.com They serve as intermediates in the synthesis of a variety of other compounds, including amines and nitriles, and can be derived from aldehydes or ketones. numberanalytics.comtestbook.com The oxime functional group is pivotal in various chemical applications, including medicinal science and catalysis. rsc.org Oximes can also be transformed into oxime radicals, which are valuable in many organic syntheses. rsc.org

Sulfonamides, which contain the -SO₂NH- group, are a cornerstone of medicinal chemistry. This functional group is a key component in a wide array of therapeutic agents due to its ability to mimic or replace other functionalities and to form electrostatic interactions with biological targets. nih.govresearchgate.net The synthesis and modification of sulfonamide derivatives remain an active area of research to develop new compounds with enhanced pharmacological profiles. tandfonline.com

Significance of the Benzenesulfonyl and Acetamide (B32628) Moieties in Organic Synthesis and Medicinal Chemistry

The benzenesulfonyl group (C₆H₅SO₂) is a common structural motif in organic chemistry. Benzenesulfonyl chloride is a key reagent for introducing this group and is used to prepare sulfonamides and sulfonate esters. wikipedia.org In medicinal chemistry, the benzenesulfonyl group is a well-established pharmacophore found in numerous drugs. tandfonline.com Its presence can significantly influence the biological activity of a molecule.

The acetamide moiety (CH₃CONH₂) is the simplest amide derived from acetic acid. wikipedia.org It is a versatile building block in organic synthesis and is found in many biologically active compounds. patsnap.comnih.gov Acetamide and its derivatives have been explored for a wide range of applications, including their use as solvents and in the manufacturing of pharmaceuticals. patsnap.com The amide bond is crucial in peptide synthesis and the design of prodrugs. archivepp.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(benzenesulfonyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-8(10-11)6-14(12,13)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJJCAFDNKSAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17665-60-0 | |

| Record name | N-Hydroxy-2-(phenylsulfonyl)ethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17665-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17665-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Advanced Spectroscopic Investigations

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its structural features can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for (Benzenesulfonyl)acetamide oxime is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures and established principles. carlroth.comorganicchemistrydata.orgsigmaaldrich.comsigmaaldrich.com

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule: the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons, the amide protons, and the oxime hydroxyl proton. The aromatic protons would likely appear as a multiplet in the range of 7.5-8.0 ppm. The methylene (-CH₂) protons adjacent to the sulfonyl group would be expected in the 3.5-4.5 ppm region. The two amide (-NH₂) protons and the single oxime (-OH) proton are exchangeable and would likely appear as broad singlets.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The benzene ring would show several signals in the aromatic region (125-140 ppm). wisc.edu The methylene carbon (-CH₂) would likely resonate around 55-65 ppm. The carbon of the C=NOH group is expected to appear further downfield, typically in the 145-155 ppm range. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H | 7.5 - 8.0 (multiplet) | 125 - 140 |

| Methylene (-CH₂-) | 3.5 - 4.5 (singlet) | 55 - 65 |

| Amide (-NH₂) | Variable (broad singlet) | - |

| Oxime (-OH) | Variable (broad singlet) | - |

| Oxime Carbon (>C=N) | - | 145 - 155 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. researchgate.netresearchgate.net

The presence of the oxime group would be confirmed by a broad O-H stretching band around 3400-3200 cm⁻¹ and a C=N stretching vibration in the 1690-1640 cm⁻¹ region. researchgate.net The sulfonyl group (SO₂) is characterized by strong, distinct stretching bands, typically appearing near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The amide functionality would show N-H stretching vibrations around 3350-3180 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below this value. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Oxime/Amide | O-H / N-H stretch | 3400 - 3100 (broad) |

| Benzene Ring | C-H stretch | 3100 - 3000 |

| Methylene | C-H stretch | 3000 - 2850 |

| Oxime | C=N stretch | 1690 - 1640 |

| Benzene Ring | C=C stretch | 1600 - 1450 |

| Sulfonyl (SO₂) | Asymmetric S=O stretch | ~1350 |

| Sulfonyl (SO₂) | Symmetric S=O stretch | ~1160 |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound with high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₀N₂O₃S. scbt.com By measuring the mass-to-charge ratio to several decimal places, the experimentally determined exact mass can be compared to the theoretically calculated mass, providing unambiguous confirmation of the molecular formula. The calculated molecular weight of this compound is 214.24 g/mol . oakwoodchemical.comscbt.comp212121.com

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of molecules in a crystal lattice.

While a specific crystal structure determination for this compound is not found in the surveyed literature, analysis of closely related compounds, such as other oxime sulfonates and benzenesulfonamides, allows for a detailed prediction of the expected results. nih.govresearchgate.net This technique would precisely determine the bond lengths and angles of the entire molecule. For instance, studies on similar structures reveal S-O bond lengths in the range of 1.42-1.62 Å and C=N bond lengths around 1.28 Å. nih.govresearchgate.net The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and the space group (e.g., P2₁/c), which describe the symmetry of the unit cell. rsc.org

Table 3: Representative Crystallographic Data from a Related Sulfonate Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1832 |

| b (Å) | 4.7807 |

| c (Å) | 25.509 |

| α (°) | 90 |

| β (°) | 94.35 |

| γ (°) | 90 |

| Volume (ų) | 751.87 |

| Data from a representative brominated oxime structure for illustrative purposes. rsc.org |

Single-crystal X-ray diffraction also reveals the molecule's conformation and the network of intermolecular interactions that stabilize the crystal structure. The functional groups in this compound—the amide (N-H donor), the oxime (O-H donor, N and O acceptors), and the sulfonyl group (O acceptor)—are all capable of forming strong hydrogen bonds. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and geometric parameters of molecules. These calculations provide a foundational understanding of the molecule's reactivity and conformational preferences.

Density Functional Theory (DFT) Applications

While specific DFT studies on (Benzenesulfonyl)acetamide oxime are not prevalent in the public domain, extensive research on structurally related benzenesulfonamide (B165840) and N-acylsulfonamide derivatives offers significant insights. DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to optimize molecular geometries and compute electronic properties. nih.gov

For instance, in studies of 5-aryl thiophenes bearing sulphonylacetamide moieties, DFT was used to investigate their structural properties. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common application. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com For a series of thiazole-bearing sulfonamide analogs, DFT calculations at the ωB97XD/6–31g(d,p) level were performed to optimize geometries and confirm their stability through vibrational frequency analysis. mdpi.com Similarly, research on a sulfonamide Schiff base utilized DFT at the B3LYP/6-311G+(d,p) level to compare simulated FT-IR, UV-Vis, and ¹H NMR data with experimental results, confirming the compound's structure and stability. nih.gov

These studies collectively demonstrate that DFT is a powerful tool for predicting the geometric and electronic characteristics of benzenesulfonamide-containing compounds, which can be extrapolated to understand the properties of this compound.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its biological activity. Computational methods are frequently used to explore the conformational landscape of flexible molecules like benzenesulfonamides.

A study combining gas electron diffraction (GED) and quantum chemical calculations (MP2 and B3LYP) on benzenesulfonamide revealed the presence of two stable conformers. acs.org These conformers are characterized by the relative orientation of the amino group to the sulfonyl group, being either eclipsed or staggered. The eclipsed form was predicted to be more stable by approximately 0.5 kcal/mol. acs.org Such computational analyses are vital for understanding the preferred shapes of these molecules in different environments.

Stereoelectronic effects, which describe how the electronic properties of a molecule influence its stereochemistry, are also important. While direct studies on this compound are lacking, the principles of stereoelectronics in related systems can be considered. The interplay of orbital interactions, such as hyperconjugation, can dictate the most stable conformation and, consequently, the molecule's reactivity and interaction with biological targets.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in studying the interactions between small molecules and biological macromolecules, such as proteins. These methods are central to computer-aided drug design.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor binding.

Numerous studies have employed molecular docking to investigate the binding of benzenesulfonamide derivatives to various protein targets. For example, docking studies have been crucial in understanding the inhibition of carbonic anhydrase (CA) isoforms by sulfonamides. nih.govnih.gov In research on iminothiazolidinone-benzenesulfonamide hybrids, docking was used to elucidate the binding mode within the catalytic clefts of hCA II and hCA IX. nih.gov Similarly, docking has been applied to study sulfonamide derivatives as inhibitors of dihydropteroate (B1496061) synthase (DHPS) in bacteria, providing insights into their antibacterial mechanism. nih.gov

In a study of N-(6-Indazolyl) benzenesulfonamide derivatives with potential anticancer activity, molecular docking analyses revealed detailed interactions, including hydrogen bonds and hydrophobic contacts, with target proteins. worldscientific.com The binding of novel benzenesulfonamides containing a dual triazole moiety to carbonic anhydrase isoforms was also investigated using molecular docking, highlighting the role of the triazole scaffold in optimizing interactions within the enzyme's active site. nih.gov

The general principle involves placing the ligand in the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity. The sulfonamide group is a well-known zinc-binding group in many inhibitors, and docking studies often focus on its interaction with the zinc ion in the active site of metalloenzymes like carbonic anhydrase. nih.gov

| Compound Series | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Iminothiazolidinone-benzenesulfonamide hybrids | Carbonic Anhydrase II and IX (hCA II, hCA IX) | Investigation of the binding mode within the catalytic clefts. | nih.gov |

| Triazinyl-substituted benzenesulfonamides | Carbonic Anhydrase IX (hCA IX) | Provided a basis for inhibitor design. | nih.gov |

| Novel sulfonamide derivatives | Dihydropteroate synthase (DHPS) | Elucidation of structural and functional basis of antibacterial activity. | nih.gov |

| N-(6-Indazolyl) benzenesulfonamide derivatives | Anticancer target proteins | Revealed intricate interactions involving hydrogen bonds and hydrophobic contacts. | worldscientific.com |

| Benzenesulfonamides with dual triazole moiety | Carbonic Anhydrase Isoforms (hCA I, II, IX) | The triazole scaffold optimizes positioning in the active site. | nih.gov |

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility of the protein and the ligand and the persistence of key interactions.

MD simulations have been used to confirm the stability of protein-ligand complexes involving sulfonamide derivatives. For instance, in the study of N-acyl sulfonamides as carbonic anhydrase inhibitors, MD simulations were performed to confirm the stability of the ligand-protein complexes. chemrxiv.org Similarly, research on benzenesulfonamide-1,3,4-thiadiazole hybrids as potential VEGFR-2 inhibitors used MD simulations to demonstrate stable binding, calculating the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). rsc.org Studies on N-(6-Indazolyl) benzenesulfonamide derivatives also employed MD simulations to assess the stability of the ligand-protein complexes, showing robust binding within the target protein's binding sites. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Chemoinformatics involves the use of computational methods to analyze chemical information.

QSAR studies have been successfully applied to various series of benzenesulfonamide derivatives. For example, a QSAR study on benzenesulfonamide carbonic anhydrase inhibitors highlighted the importance of the hydrophobic parameter (logP) in modeling their binding constants to human carbonic anhydrase II. nih.gov Another study on benzenesulfonamide derivatives as Hepatitis B virus capsid assembly inhibitors developed 3D-QSAR models (CoMFA and CoMSIA) with good predictive ability. tandfonline.com

In a study of benzenesulfonamides incorporating cyanoacrylamide moieties as inhibitors of tumor-associated carbonic anhydrase isoforms, QSAR models were developed using multiple linear regression. nih.gov These models, which were statistically significant and had good predictive power, were based on molecular descriptors calculated from DFT-optimized geometries. nih.gov

These QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

| Compound Series | Biological Activity | QSAR Model Type | Key Findings | Reference |

|---|---|---|---|---|

| Benzenesulfonamide derivatives | Carbonic Anhydrase II inhibition | Topological and multiparametric models | Inclusion of hydrophobicity (logP) improved the statistical quality of the models. | nih.gov |

| N-phenyl-3-sulfamoyl-benzamide-based derivatives | Hepatitis B virus capsid assembly inhibition | 3D-QSAR (CoMFA and CoMSIA) | The developed models showed good fit and high predictive ability. | tandfonline.com |

| Benzenesulfonamides with cyanoacrylamide moieties | Carbonic Anhydrase IX and XII inhibition | Multiple Linear Regression (MLR) | Statistically significant models with good predictive ability were derived from calculated molecular descriptors. | nih.gov |

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For sulfonamide derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects.

A study on a series of acetamidosulfonamide derivatives investigated their antioxidant activities, specifically their radical scavenging and superoxide (B77818) dismutase (SOD)-like activities. researchgate.nettandfonline.com Using multiple linear regression, QSAR models were constructed that demonstrated a high correlation between the structural properties of the compounds and their biological functions. researchgate.nettandfonline.com The models were rigorously validated, showing high correlation coefficients, indicating their robustness and predictive power. researchgate.nettandfonline.com The structure-activity relationship analysis revealed that specific structural motifs, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, significantly contributed to the antioxidant activities. researchgate.nettandfonline.com

In a similar vein, QSAR studies on benzenesulfonamide carbonic anhydrase inhibitors have utilized topological indices, such as the Balaban index, to develop predictive models. b-cdn.net These models, even with a single parameter, have shown excellent results in predicting the inhibitory activity of these compounds. b-cdn.net The inclusion of additional descriptors, like the Randic connectivity index, further enhanced the statistical significance of the models. b-cdn.net

The general workflow for developing robust QSAR models involves several key steps:

Data Set Preparation: Curation of a data set of compounds with known biological activities. researchgate.nettandfonline.com

Descriptor Calculation: Generation of molecular descriptors that quantify various aspects of the chemical structure.

Model Building: Application of statistical methods, such as multiple linear regression, to build the QSAR model. researchgate.nettandfonline.com

Validation: Rigorous internal and external validation of the model to assess its predictive ability. researchgate.nettandfonline.com

The following table summarizes the statistical parameters of a QSAR model developed for the antioxidant activity of acetamidosulfonamide derivatives:

| Activity | Q² (LOO-CV) | RMSE (LOO-CV) | Key Structural Feature for High Activity |

| Radical Scavenging | 0.9708 | 0.5105 | Ethylene group connected to a pyridine ring |

| Superoxide Dismutase (SOD) | 0.8753 | 1.3571 | Ethylene group connected to a pyridine ring |

Table 1: Statistical parameters of a QSAR model for acetamidosulfonamide derivatives. researchgate.nettandfonline.com

In Silico Assessment of Bioactivity Profiles

In silico methods are widely used to screen and assess the potential biological activities of novel compounds before their synthesis and experimental testing. For benzenesulfonamide derivatives, these computational approaches have been pivotal in identifying promising candidates for various therapeutic applications.

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. In a study on novel sulfonamide derivatives, molecular docking was employed to investigate their binding interactions with the dihydropteroate synthase (DHPS) enzyme, a key target for antibacterial agents. The results revealed that certain derivatives exhibited strong binding affinities to the DHPS active site, suggesting their potential as antibacterial drugs.

Similarly, in silico screening of benzenesulfonamide-based 1,3,4-oxadiazole (B1194373) derivatives was performed to predict their pharmacokinetic properties and potential hazards. nih.gov This early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial for identifying compounds with favorable drug-like characteristics. nih.govnih.gov

A recent study on sulfonamide chromone-oxime derivatives utilized molecular docking to elucidate their binding mode with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer therapy. mdpi.com The docking study revealed key interactions, such as the coordination of the chromone-oxime moiety to the heme iron within the enzyme's active site, providing a structural basis for their inhibitory activity. mdpi.com

The following table presents a conceptual overview of an in silico bioactivity assessment for a hypothetical series of this compound derivatives against a target protein:

| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Bioactivity |

| Derivative A (unsubstituted) | -7.5 | Arg120, Ser221 | Moderate |

| Derivative B (4-chloro) | -8.9 | Arg120, Ser221, Phe190 | High |

| Derivative C (4-methoxy) | -7.2 | Arg120, Tyr225 | Moderate |

| Derivative D (3-nitro) | -9.2 | Arg120, Ser221, Asn155 | High |

Table 2: A conceptual in silico bioactivity profile for hypothetical this compound derivatives.

Predictive Modeling of Pharmacological Properties

Predictive modeling of pharmacological properties is a critical component of computational drug discovery, enabling the early identification of compounds with desirable therapeutic profiles. For N-(benzenesulfonyl)acetamide derivatives, computational models have been developed to predict their multi-target inhibitory activity for anti-inflammatory and analgesic applications.

In one study, a series of N-(benzenesulfonyl)acetamide derivatives were designed and evaluated as inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1), all of which are implicated in inflammation and pain pathways. Computational modeling played a crucial role in the design of these multi-target inhibitors, guiding the selection of structural modifications to achieve the desired inhibitory profile. The synthesized compounds were then tested in vitro, and the experimental results confirmed the predictions of the computational models, with some derivatives showing potent inhibitory activity against all three targets.

The development of such predictive models often involves a combination of ligand-based and structure-based drug design approaches. Ligand-based methods rely on the knowledge of known active compounds to build a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. Structure-based methods, on the other hand, utilize the three-dimensional structure of the target protein to design or screen for complementary ligands.

The following table shows the predicted and experimentally determined inhibitory activities of selected N-(benzenesulfonyl)acetamide derivatives against multiple targets:

| Compound | Predicted COX-2 Inhibition (IC₅₀, µM) | Experimental COX-2 Inhibition (IC₅₀, µM) | Predicted 5-LOX Inhibition (IC₅₀, µM) | Experimental 5-LOX Inhibition (IC₅₀, µM) | Predicted TRPV1 Inhibition (IC₅₀, µM) | Experimental TRPV1 Inhibition (IC₅₀, µM) |

| 9a | 0.015 | 0.011 | 0.050 | 0.046 | 0.010 | 0.008 |

| 9b | 0.025 | 0.023 | 0.35 | 0.31 | 0.15 | 0.14 |

Table 3: Predicted versus experimental inhibitory activities of N-(benzenesulfonyl)acetamide derivatives.

Biological and Pharmacological Activities of Benzenesulfonyl Acetamide Oxime Derivatives

Anti-Inflammatory and Analgesic Potential

The quest for safer and more effective anti-inflammatory and analgesic drugs has led to the investigation of compounds that can modulate multiple targets involved in the inflammation and pain pathways. (Benzenesulfonyl)acetamide oxime derivatives have shown promise in this area by simultaneously targeting key enzymes and receptors.

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are crucial mediators in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These eicosanoids are key players in the inflammatory response and pain signaling. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, dual inhibition of both COX and 5-LOX is considered a more comprehensive and potentially safer therapeutic strategy. mdpi.comnih.gov

A series of novel N-(benzenesulfonyl)acetamide derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govmtroyal.ca In particular, certain derivatives demonstrated potent inhibitory activity against both COX-2 and 5-LOX. nih.govmtroyal.ca The COX-2 enzyme is an inducible isoform associated with inflammation, making its selective inhibition a desirable trait for anti-inflammatory agents. mdpi.comarchivepp.com The dual inhibition approach may offer a better safety profile by mitigating the adverse effects associated with selective COX inhibition. nih.gov

Research has identified specific derivatives, such as compounds 9a and 9b , which exhibit significant inhibitory potential against both COX-2 and 5-LOX. nih.govmtroyal.ca Compound 9a showed a particularly high affinity for both enzymes. nih.govmtroyal.ca The inhibitory activities are often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a critical role in the transmission and modulation of pain signals. nih.gov It is activated by various noxious stimuli, including heat, low pH, and chemical irritants like capsaicin. nih.gov Activation of TRPV1 leads to a burning pain sensation, but prolonged activation results in desensitization, producing an analgesic effect. nih.gov Consequently, TRPV1 antagonists are being explored as a novel approach for pain treatment. nih.govnih.gov

Recent studies have revealed that certain N-(benzenesulfonyl)acetamide derivatives can act as potent TRPV1 inhibitors. nih.govmtroyal.ca The same derivatives that showed dual COX-2/5-LOX inhibition, 9a and 9b , also displayed significant activity against the TRPV1 receptor. nih.govmtroyal.ca This multi-target profile, inhibiting three key targets in the anti-inflammatory and analgesic pathways (COX-2, 5-LOX, and TRPV1), makes these compounds particularly noteworthy. nih.govmtroyal.ca Compound 9a was found to be a highly potent inhibitor of TRPV1. nih.govmtroyal.ca

The promising in vitro results for this compound derivatives have been further substantiated by in vivo studies in animal models of pain and inflammation. These studies are crucial for assessing the therapeutic potential of a compound in a living organism.

In one study, the lead compound 9a was evaluated in a formalin-induced pain model in rats, a standard model for assessing analgesic activity. The results indicated that this derivative was capable of significantly ameliorating the pain response. nih.govmtroyal.ca Furthermore, the anti-inflammatory efficacy was tested using a capsaicin-induced ear edema model, where compound 9a demonstrated notable inhibitory effects on the swelling. nih.govmtroyal.ca

Other related benzenesulfonamide (B165840) derivatives have also been tested for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling is measured over time. Several benzenesulfonamide-carboxamide derivatives showed a fascinating inhibition of inflammation, with compounds 4a and 4c being the most active, exhibiting a 94.69% inhibition at the first hour, which was superior to the standard drug indomethacin (B1671933) (78.76% inhibition). nih.gov

Antimicrobial and Antitubercular Activities

In addition to their anti-inflammatory and analgesic properties, derivatives containing the benzenesulfonamide and oxime functionalities have been investigated for their potential to combat microbial infections, including those caused by bacteria and Mycobacterium tuberculosis.

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic resistance. nih.gov Benzenesulfonamide derivatives bearing carboxamide groups have been synthesized and screened for their activity against a panel of pathogenic bacteria and fungi. nih.gov

These studies have determined the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results showed that different derivatives had varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. For instance, compound 4d was most potent against E. coli, while compound 4h was most active against S. aureus. nih.gov Compound 4a showed the best activity against P. aeruginosa and S. typhi. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major cause of death from infectious disease worldwide. nih.gov The emergence of multidrug-resistant strains necessitates the discovery of new anti-tubercular agents with novel mechanisms of action. nih.govwjpr.net

Screening of chemical libraries has identified a potent benzoheterocyclic oxime carbamate (B1207046) series with significant activity against Mtb. nih.gov Further investigation revealed that these carbamates likely act as prodrugs, being metabolized to their active form within the mycobacteria. nih.gov While not identical, the presence of the oxime functional group in this active series suggests its potential importance for anti-tubercular activity.

Another related scaffold, the benzene (B151609) amide ether, has shown bactericidal activity specifically against non-replicating Mtb, which are often tolerant to conventional antibiotics. nih.gov These compounds appear to target the respiratory processes of the bacteria. nih.gov Research into other heterocyclic derivatives, such as coumarins, has also identified potent inhibitors of essential Mtb enzymes like the enoyl acyl carrier protein reductase (InhA). rsc.org These findings collectively highlight the potential of benzene-containing and oxime-related structures as a foundation for developing new anti-tubercular drugs.

Biofilm Inhibition Studies

The formation of bacterial biofilms presents a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances, which protects them from immune responses and antimicrobial treatments. Consequently, there is a critical need for novel strategies to prevent and disrupt biofilm formation.

Research into the antibiofilm properties of various chemical scaffolds has identified promising candidates. Derivatives of acetamide (B32628) have demonstrated notable efficacy in preventing biofilm formation across different bacterial species. For instance, studies on 2-(4-bromo phenyl)-N-(2-oxotetradydrofuran-3-yl) acetamide (4-Br-PHL) and its derivatives have shown significant inhibitory effects on the biofilm formation of Leptospirillum ferrooxidans. cabidigitallibrary.org Specifically, the derivative 2-(4-chloro phenyl)-N-(2-oxotetradydrofuran-3-yl)acetamide inhibited biofilm formation at a concentration of 0.1 μg/mL, with the effect becoming highly significant at 1.0 μg/mL. cabidigitallibrary.org Importantly, these compounds did not significantly affect bacterial growth at their inhibitory concentrations, suggesting a specific anti-biofilm mechanism rather than general toxicity. cabidigitallibrary.org

Furthermore, oxime ester derivatives synthesized from substituted benzaldehydes have been evaluated for their ability to inhibit biofilm. researchgate.net The development of novel benzimidazole (B57391) molecules, such as antibiofilm compound 1 (ABC-1), has also shown broad-spectrum prevention of biofilm formation in both Gram-negative and Gram-positive pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov ABC-1 was found to be effective on various surfaces like polystyrene, glass, and medical silicone catheters. nih.gov These findings underscore the potential of acetamide and oxime-containing structures as foundational scaffolds for developing new agents to combat biofilm-related infections and contaminations.

Enzyme Inhibition and Modulation

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic neurotransmission. nih.gov While AChE is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in synaptic clefts, BChE can compensate for AChE's function, particularly in disease states like Alzheimer's disease (AD). nih.govmdpi.com The inhibition of these enzymes is a key therapeutic strategy for managing AD. researchgate.net

Derivatives of benzenesulfonamide have emerged as potent inhibitors of both AChE and CAs. A series of novel benzene sulfonamides demonstrated highly potent inhibition of AChE, with Ki values in the nanomolar range (28.11 ± 4.55 nM to 145.52 ± 28.68 nM). nih.gov This highlights the potential of the benzenesulfonamide scaffold in designing effective cholinesterase inhibitors.

The oxime functional group is also a well-established component of molecules that interact with AChE. nih.govmmsl.cz While often studied as reactivators for organophosphate-inhibited AChE, oximes themselves act as reversible inhibitors by binding to the enzyme's active site. nih.gov The inhibitory potency of oximes is strongly dependent on their structure, including the number and position of the oxime and pyridinium (B92312) groups and the nature of the linking chain in bisquaternary compounds. mmsl.cz

Selective inhibition of BChE is considered a viable therapeutic approach for later stages of AD. nih.gov Research has focused on identifying selective BChE inhibitors to augment cognitive function and potentially reduce β-amyloid peptide levels in the brain. nih.gov The development of dual-binding inhibitors and hybrid molecules incorporating scaffolds like benzoxazole (B165842) has led to highly potent AChE inhibitors. researchgate.net

Table 1: Acetylcholinesterase Inhibition by Benzene Sulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibition Constant (Ki) |

| Benzene Sulfonamides | Acetylcholinesterase (AChE) | 28.11 ± 4.55 nM to 145.52 ± 28.68 nM |

Data sourced from a study on novel benzene sulfonamides. nih.gov

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, allowing it to survive in the acidic environment of the stomach. nih.gov Therefore, the inhibition of urease is an attractive therapeutic target for treating infections caused by these pathogens. nih.govnih.gov

The sulfonamide scaffold (–SO2NH–) has been extensively utilized in the design of potent urease inhibitors. nih.govnih.gov Its structural similarity to urea allows these compounds to compete for the enzyme's active site. nih.gov A recent study demonstrated that a series of novel sulfonamide-1,2,3-triazole-acetamide derivatives are highly potent inhibitors of jack bean urease. nih.gov All synthesized compounds in this series exhibited greater potency than the standard inhibitor thiourea (B124793) (IC50 = 23.76 µM). nih.gov The most active compound, a N-phenylacetamide derivative with a 2-methyl substituent, showed an IC50 value of 0.12 µM, making it approximately 198 times more potent than thiourea. nih.gov

The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the acetamide moiety significantly influences the inhibitory activity. nih.gov These findings highlight the potential of combining sulfonamide and acetamide moieties in a single molecular framework to create powerful urease inhibitors. nih.govnih.gov

Table 2: Urease Inhibition by Sulfonamide-1,2,3-triazole-acetamide Derivatives

| Compound Type | Substituent | IC50 (µM) | Relative Potency vs. Thiourea |

| Test Compounds | |||

| N-phenylacetamide derivative | 2-methyl | 0.12 | ~198x more potent |

| N-phenylacetamide derivative | 4-methoxy | Potent | More potent |

| N-phenylacetamide derivative | 2-fluoro | Potent | More potent |

| Standard Inhibitor | |||

| Thiourea | - | 23.76 | 1x (Reference) |

Data derived from in vitro studies on sulfonamide-1,2,3-triazole-acetamide derivatives. nih.gov

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This mechanism is a validated therapeutic strategy for managing type-2 diabetes mellitus. tjpr.orgnih.gov

Several studies have explored derivatives containing sulfonamide and acetamide functionalities as potential α-glucosidase inhibitors. A series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their inhibitory activity. tjpr.org While most compounds showed weak to moderate inhibition, two derivatives (7i and 7k) displayed IC50 values of 86.31±0.11 μM and 81.12±0.13 μM, respectively, compared to the standard drug acarbose (B1664774) (IC50 = 37.38±0.12 μM). tjpr.org

Other research has focused on acetophenone (B1666503) derivatives, where one compound (7u) was found to be 32-fold more active than acarbose. nih.gov Similarly, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides showed that nearly all N-phenylacetamide derivatives were more potent than acarbose. nih.gov Kinetic studies on some of the most potent inhibitors revealed competitive or mixed-type inhibition, indicating direct interaction with the enzyme. nih.govresearchgate.net These results suggest that the acetamide scaffold, particularly when combined with a benzenesulfonyl or related aromatic moiety, is a promising framework for developing new and effective α-glucosidase inhibitors. tjpr.orgresearchgate.net

Table 3: α-Glucosidase Inhibition by Benzenesulfonyl Acetamide Derivatives

| Compound | IC50 (µM) |

| Compound 7i | 86.31 ± 0.11 |

| Compound 7k | 81.12 ± 0.13 |

| Acarbose (Standard) | 37.38 ± 0.12 |

Data from a study on 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides. tjpr.org

Carbonic Anhydrase (CA) Inhibition (CA II and CA IX)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. nih.govnih.gov The benzenesulfonamide moiety is the quintessential zinc-binding group for designing potent CA inhibitors. nih.gov

Numerous studies have focused on designing benzenesulfonamide derivatives that selectively target specific CA isoforms. Of particular interest are the cytosolic isoform CA II (an off-target isoform for many drugs) and the tumor-associated isoform CA IX, which is a key target for anticancer therapies due to its role in regulating pH in the tumor microenvironment. nih.govnih.gov

A novel series of aromatic bis-ureido-substituted benzenesulfonamides demonstrated effective inhibition against hCA II with Ki values ranging from 4.4 to 792 nM. nih.gov More importantly, these compounds showed potent inhibition against the tumor-associated isoform hCA IX, with Ki values in the range of 6.73–835 nM. nih.gov Another study on 1,2,3-triazole benzenesulfonamide derivatives reported compounds with IC50 values against CA IX in the range of 25-52 nM, which was more effective than the standard drug acetazolamide (B1664987) (IC50 = 63 nM). nih.gov These derivatives showed selectivity for the cancer-related isoform CA IX over the physiological isoform CA II. nih.gov The inhibitory potency and selectivity are greatly influenced by the "tail" of the sulfonamide inhibitor, which interacts with various amino acid residues within the enzyme's active site. nih.gov

Table 4: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

| Compound Series | Target Isoform | Inhibition Constant (Ki / IC50) |

| Bis-ureido-substituted benzenesulfonamides | hCA II | 4.4 - 792 nM (Ki) |

| Bis-ureido-substituted benzenesulfonamides | hCA IX | 6.73 - 835 nM (Ki) |

| 1,2,3-Triazole benzenesulfonamide derivatives | CA II | 95 - 164 nM (IC50) |

| 1,2,3-Triazole benzenesulfonamide derivatives | CA IX | 25 - 52 nM (IC50) |

| Acetazolamide (Standard) | CA II | 133 nM (IC50) |

| Acetazolamide (Standard) | CA IX | 63 nM (IC50) |

Data compiled from studies on novel benzenesulfonamide derivatives. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition, particularly HDAC6

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, playing a critical role in epigenetic regulation and other cellular processes. nih.gov HDAC6 is a unique, primarily cytoplasmic isoform that deacetylates non-histone proteins like α-tubulin and is a validated target for cancer therapy. nih.govnih.gov Selective inhibition of HDAC6 is considered a promising therapeutic strategy, as it may avoid the side effects associated with pan-HDAC inhibitors. nih.gov

The development of HDAC6 inhibitors often involves designing molecules with a zinc-binding group (ZBG) that can effectively chelate the zinc ion in the enzyme's catalytic domain. While hydroxamic acids are common ZBGs, their use can be associated with toxicity. researchgate.net This has spurred research into novel ZBGs. One such effort led to the identification of 3-hydroxy-isoxazole as a new ZBG for HDAC6 inhibitors, with the best compound achieving an IC50 of 700 nM. researchgate.net

More recently, compounds featuring a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been identified as potent and exceptionally selective inhibitors of HDAC6. nih.gov These DFMO derivatives act as slow-binding substrate analogs, undergoing an enzyme-catalyzed reaction that forms a long-lived, tightly bound complex with the enzyme. nih.gov This mechanism results in single-digit nanomolar potency and an unprecedented selectivity of over 10,000-fold for HDAC6 compared to all other HDAC subtypes. nih.gov One such compound, 8g, exhibited an IC50 value of 21 nM and demonstrated 40-fold selective activity for HDAC6, leading to increased acetylation of its substrate, α-tubulin. nih.gov These findings pave the way for the rational design of highly specific HDAC6 inhibitors with improved therapeutic profiles. nih.gov

Table 5: Inhibition of HDAC6 by Novel Inhibitors

| Compound Class / ID | Zinc-Binding Group (ZBG) / Moiety | IC50 against HDAC6 | Selectivity |

| Compound 8g | Not Specified | 21 nM | 40-fold selective |

| 3-hydroxy-isoxazole derivative | 3-hydroxy-isoxazole | 700 nM | Good potency |

| DFMO Derivative | Difluoromethyl-1,3,4-oxadiazole (DFMO) | Single-digit nM range | >10,000-fold over other HDACs |

Data sourced from studies on novel HDAC6 inhibitors. nih.govnih.govresearchgate.net

Anticancer and Cytotoxic Investigations

The search for novel anticancer agents is a cornerstone of medicinal chemistry. This compound derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

In Vitro Cytotoxicity on Cancer Cell Lines (e.g., MCF-7, MKN-45)

The cytotoxic potential of various derivatives has been assessed against a panel of human cancer cell lines. Notably, studies involving the MCF-7 breast cancer cell line have been prominent. For instance, a novel series of imidazole-based heme oxygenase-1 (HO-1) inhibitors, which are structurally related to the core theme, were evaluated for their cytotoxic activity. One of the most potent and selective compounds from this series demonstrated moderate cytotoxic effects against MCF-7 cells, with an IC₅₀ value of 47.36 ± 6.8 µM. mdpi.com In another study, acetamide derivatives were shown to possess potent anticancer properties when tested against MCF-7 cells. researchgate.net Specifically, the anti-inflammatory compound N-(2-hydroxyphenyl) acetamide (NA-2) was found to significantly inhibit the growth of MCF-7 cells with an IC50 value of 1.65 mM after 48 hours of treatment. researchgate.net

Research on benzimidazole derivatives, which share structural similarities, also provides relevant insights. These compounds were tested for their ability to inhibit the proliferation of HCT-116 colon cancer and MCF-7 breast cancer cells. nih.gov In the MCF-7 cell line, different benzimidazole derivatives displayed a range of cytotoxicities, with IC₅₀ values varying from 8.86 ± 1.10 μg/mL to over 50 μg/mL, indicating that specific structural features are crucial for anticancer activity. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Derivatives on MCF-7 Cell Line

| Compound/Derivative Class | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Imidazole-based HO-1 Inhibitor | MCF-7 | 47.36 ± 6.8 µM | mdpi.com |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | 1.65 mM | researchgate.net |

| Benzimidazole derivative 1 | MCF-7 | 31.2 ± 4.49 μg/mL | nih.gov |

| Benzimidazole derivative 2 | MCF-7 | 30.29 ± 6.39 μg/mL | nih.gov |

| Benzimidazole derivative 4 | MCF-7 | 8.86 ± 1.10 μg/mL | nih.gov |

Anti-proliferative Effects

Beyond direct cytotoxicity, the anti-proliferative effects of these compounds are a key area of investigation. Agents that interfere with tubulin dynamics are an important class of chemotherapeutics, and some benzenesulfonamide derivatives have shown promise in this area. nih.gov A series of novel indolic benzenesulfonamides were synthesized and screened for their anti-proliferative activity. nih.gov The most potent of these derivatives exhibited activity with IC₅₀ values in the nanomolar range (1.7-109 nM) across a broad panel of cancer cell lines. nih.gov Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase 3/7. nih.gov

Furthermore, certain benzimidazole-based compounds have been identified as potent anti-proliferative agents that induce apoptosis. mdpi.com One such derivative demonstrated a GI₅₀ value of 1.20 µM against four cancer cell lines. mdpi.com These findings highlight the potential of the broader class of related sulfonamide and imidazole-containing structures to inhibit cancer cell proliferation through various mechanisms.

Antioxidant Activities

Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer. Therefore, compounds with antioxidant properties are of significant interest.

Other Biological Activities

The therapeutic potential of this compound derivatives extends beyond anticancer and antioxidant activities.

Anticonvulsant Properties

A significant body of research has focused on the anticonvulsant properties of benzenesulfonamide and acetamide derivatives. mdpi.comnih.gov In one study, novel benzenesulfonamide derivatives were synthesized and evaluated as potential anticonvulsant agents. mdpi.com Several compounds showed activity in the subcutaneous pentylenetetrazole (scPTZ) seizure test. mdpi.com For instance, compound 12c was found to be more active than the control drug ethosuximide, with a rapid onset of action. mdpi.com Another compound, 18b, also demonstrated significant anticonvulsant activity. mdpi.com

Similarly, new acetamide derivatives of phthalimide (B116566) and its analogs have been described with anticonvulsant properties. nih.gov These compounds were effective in the maximal electroshock (MES) seizure test. nih.gov The lipophilicity of these molecules appears to play a role in their activity and time course of action. nih.gov For example, more lipophilic N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives generally showed activity at later time points. nih.gov Furthermore, 3-benzoylpyridine (B1664120) oxime derivatives have also been investigated for their anticonvulsant effects. researchgate.net

Table 2: Anticonvulsant Activity of Selected Benzenesulfonamide and Acetamide Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Compound 12c | scPTZ | Active at 30 mg/kg (0.5 h) and 100 mg/kg (4 h) | mdpi.com |

| Compound 18b | scPTZ | Active at 30 mg/kg (4 h) | mdpi.com |

| Compound 12 | MES | Protection at 30 mg/kg (0.5 h) and 100 mg/kg (4 h) | nih.gov |

| Compound 19 | MES | Protection at 300 mg/kg (0.5 h) and 100 mg/kg (4 h) | nih.gov |

Larvicidal Activity

Research into the larvicidal properties of benzenesulfonamide and oxime derivatives has shown potential for the development of new insecticidal agents. While specific studies on the larvicidal activity of this compound derivatives are not extensively documented in publicly available research, the individual pharmacophores—benzenesulfonamide and oxime—have been investigated for their effects against various larval species.

Studies on benzenesulfonamide derivatives have demonstrated their potential as insecticides. For instance, a series of 4-(propargyloxy) benzenesulfonamide derivatives were synthesized and evaluated for their insecticidal activity against the oriental armyworm, Mythimna separata. researchgate.netfrontiersin.org Some of these compounds exhibited significant larvicidal effects. researchgate.netfrontiersin.org Further research on benzenesulfonamide derivatives containing alkynyl, alkenyl, and cyclopropyl (B3062369) groups also revealed potent insecticidal activities against M. separata larvae. nih.gov One of the synthesized compounds, in particular, showed a lethal concentration 50 (LC50) value of 0.599 mg/mL, which was considerably more effective than the natural insecticide celangulin (B12372197) V. nih.govp212121.com The primary mechanism of action for these benzenesulfonamide derivatives is believed to be the inhibition of the H subunit of V-ATPase in the insect's midgut. nih.govp212121.comnih.gov

The following table details the larvicidal activity of selected benzenesulfonamide derivatives against third-instar larvae of M. separata.

| Compound | LC50 (mg/mL) | Reference |

| C2 | 0.844 | nih.govp212121.com |

| C4 | 0.953 | nih.govp212121.com |

| C5 | 0.705 | nih.govp212121.com |

| C6 | 0.599 | nih.govp212121.com |

| C8 | 0.887 | nih.govp212121.com |

| Celangulin V (Positive Control) | 11.5 | nih.govp212121.com |

Separately, various oxime derivatives have also been explored for their larvicidal potential.

While the compound this compound is commercially available, indicating its synthesis has been achieved, there is a lack of published research on its specific biological activities, including its larvicidal effects. Future studies are warranted to investigate the potential of this compound and its derivatives as larvicidal agents, which could lead to the development of novel and effective insecticides.

Structure Activity Relationship Sar and Design Principles

Impact of Substituent Effects on Biological Activity

The biological activity of benzenesulfonamide-based compounds is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov Variations in these substituents can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting its binding affinity to target proteins. nih.gov

In studies of related benzenesulfonamide (B165840) derivatives, the introduction of different functional groups on the phenyl ring has been shown to alter their inhibitory potential against various enzymes. For instance, in the context of carbonic anhydrase inhibitors, the addition of specific tail groups to the benzenesulfonamide scaffold was found to modulate isoform specificity. nih.gov Molecular docking studies on a series of N-(benzenesulfonyl)acetamide derivatives have further illustrated that substituents on the phenyl ring can engage in specific interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues of target enzymes like cyclooxygenase-2 (COX-2). nih.gov

Quantitative structure-activity relationship (QSAR) studies on acetamidosulfonamide derivatives have provided models that correlate structural features with biological activities like antioxidant properties. researchgate.net These studies indicate that the presence of specific groups, such as an ethylene (B1197577) group connected to a pyridine (B92270) ring, can significantly enhance antioxidant activity. researchgate.net The electronic nature of the substituents, whether electron-donating or electron-withdrawing, also plays a crucial role. For example, the presence of a nitro group, a strong electron-withdrawing group, has been suggested to be beneficial for the antioxidant potential of newly designed sulfonamides. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of related benzenesulfonamide and acetamide (B32628) derivatives:

| Compound Series | Substituent | Impact on Biological Activity | Reference |

| Benzenesulfonamide derivatives | Tail groups | Modulates carbonic anhydrase isoform specificity | nih.gov |

| N-(benzenesulfonyl) acetamide derivatives | Phenyl ring substituents | Influences binding affinity to COX-2 through specific interactions | nih.gov |

| Acetamidosulfonamide derivatives | Ethylene group linked to pyridine | Enhances antioxidant activity | researchgate.net |

| Acetamidosulfonamide derivatives | Nitro group | Potentially increases antioxidant activity | researchgate.net |

| Benzimidazole-based acetamide derivatives | Para-toluene sulfonyl moiety | Forms hydrogen bonds and hydrophobic contacts with target enzymes | nih.gov |

Role of the Oxime Moiety in Efficacy and Reactivation

The oxime moiety (-C=N-OH) is a critical functional group that can significantly influence the physicochemical properties and biological efficacy of a molecule. nih.govmdpi.com It is known to be a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding, and can also be a site for further chemical modification to improve properties like solubility. mdpi.com

In many biologically active compounds, the oxime group contributes to the molecule's ability to interact with target proteins. For example, in a review of oxime and oxime ether moieties, it was highlighted that these groups play a crucial role in the anticancer properties of various molecular scaffolds. nih.govmdpi.com The hydrophilic nature of the oxime functional group can, however, lead to poor solubility, a challenge that is often addressed by converting it into an oxime ether. mdpi.com

The oxime group is particularly well-known for its role in the reactivation of organophosphate-inhibited acetylcholinesterase (AChE). While not directly related to the "(Benzenesulfonyl)acetamide oxime" in the provided context, the principle of oxime-mediated reactivation is a key aspect of its chemical reactivity. nih.gov In this context, the nucleophilic character of the oxime is crucial for its function. The efficacy of oxime-containing reactivators is highly dependent on their specific chemical structure, which dictates their ability to bind to the inhibited enzyme and facilitate the removal of the inhibiting group. nih.gov

The biological activity of compounds containing an oxime ether moiety (>C=N-O-R) is also well-documented. The nature of the 'R' group attached to the oxime oxygen can significantly affect the compound's biological profile, including its antibacterial activity. mdpi.com For instance, methyl ethers of some oxime derivatives have shown higher antibacterial activity compared to their benzyl (B1604629) ether counterparts, indicating that the steric and electronic properties of the alkoxy group are important determinants of efficacy. mdpi.com

Influence of Sulfonyl and Acetamide Groups on Molecular Interactions

The sulfonyl (-SO2-) and acetamide (-NH-C(O)-CH3) groups are fundamental to the molecular architecture of this compound and play a significant role in its interactions with biological targets.

The sulfonamide group (-SO2NH-) is a well-established pharmacophore found in a wide range of therapeutic agents. researchgate.netnih.gov It is known to act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in the active sites of enzymes. nih.gov For example, in docking studies of benzimidazole-containing acetamide derivatives, the sulfonyl group was observed to form hydrogen bonds with glutamine and arginine residues in the active site of cyclooxygenase-2 (COX-2). nih.gov The structural similarity of the sulfonamide group to urea (B33335) allows it to act as a competitive inhibitor for enzymes like urease. nih.gov

The acetamide group also contributes to the molecule's binding capabilities. The amide linkage (-NH-C(O)-) is a key structural feature in many biologically active compounds and is capable of forming hydrogen bonds. The oxygen atom of the amide group can act as a hydrogen bond acceptor, as seen in the interaction of a benzimidazole (B57391) derivative with an asparagine residue. nih.gov The NH group of the amide can also participate in hydrogen bonding. nih.gov The acetamide moiety can serve as a linker, providing the appropriate orientation and flexibility for the other functional groups to interact with their binding sites.

The combination of the sulfonyl and acetamide groups creates a scaffold that can engage in multiple points of interaction with a biological target, enhancing binding affinity and specificity. The hydrophobic phenyl ring of the benzenesulfonyl group and the methyl group of the acetamide can also participate in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Stereochemical Considerations in Bioactivity and Transformation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.com For chiral molecules, different enantiomers or diastereomers can exhibit significantly different pharmacological profiles, as their interactions with chiral biological macromolecules like proteins and receptors are often stereospecific. mdpi.com

In the context of the oxime group, the carbon-nitrogen double bond can exist as either E or Z isomers. The specific stereochemical configuration of this bond can be crucial for biological activity. mdpi.com For example, the antidepressant activity of fluvoxamine (B1237835) is attributed solely to its E-isomer. mdpi.com The determination of the preferred configuration of the oxime bond in bioactive molecules is therefore essential for understanding their mechanism of action. Studies on JNK-3 inhibitors containing an oxime moiety have confirmed through X-ray diffraction and NMR spectroscopy that the E-configuration is the preferred stereochemistry, stabilized by intermolecular hydrogen bonds. mdpi.comnih.gov

The stereochemistry of other chiral centers within a molecule also plays a pivotal role. For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. mdpi.com Molecular modeling has further shown that stereochemistry can affect the efficiency of target binding and subsequent biological effects. mdpi.com While the parent "this compound" is not chiral, derivatives with chiral centers would be expected to exhibit stereospecific activity.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways

The future synthesis of (Benzenesulfonyl)acetamide oxime and its analogs is poised to move beyond classical condensation reactions of ketones or aldehydes with hydroxylamine (B1172632). researchgate.netorientjchem.org While effective, these traditional methods often present challenges in terms of yield, purity, and stereoselectivity. researchgate.net Future research will likely focus on the development of innovative and efficient synthetic routes. These may include catalytic systems that offer greater control over the reaction, potentially leading to higher yields and reduced byproducts. researchgate.net The exploration of flow chemistry and microwave-assisted synthesis could also offer significant advantages in terms of reaction time and scalability. Furthermore, the development of stereoselective synthetic methods will be crucial to isolate specific E or Z isomers of the oxime, as the stereochemistry can significantly impact biological activity.

Advanced Mechanistic Studies of Biological Action

While the broader class of benzenesulfonamides has been investigated for various biological activities, including as carbonic anhydrase inhibitors, the specific mechanism of action for this compound remains largely uncharacterized. nih.gov Future research must prioritize advanced mechanistic studies to elucidate its biological targets and pathways. This will involve a range of in vitro and in silico techniques. For instance, comprehensive screening against a panel of enzymes and receptors could identify primary biological targets. Molecular docking and simulation studies can provide insights into the binding interactions of the compound at a molecular level, helping to understand the structural basis of its activity. nih.gov Furthermore, systems biology approaches could help to unravel the broader physiological effects and potential off-target interactions.

Rational Design of Next-Generation Analogues

A thorough understanding of the structure-activity relationships (SAR) is fundamental to the rational design of more potent and selective analogues. ebi.ac.uk Future efforts in this area will involve the systematic modification of the this compound scaffold. This will include alterations to the phenylsulfonyl group, the acetamide (B32628) linker, and the oxime functionality. By generating a library of analogues and evaluating their biological activity, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the design of next-generation compounds with improved therapeutic profiles. For example, modifications aimed at enhancing binding affinity to a specific target or improving pharmacokinetic properties will be a key focus. nih.gov

Development of Multifunctional Inhibitors

The concept of multifunctional inhibitors, or multi-target-directed ligands, is a promising strategy for treating complex diseases with multifactorial etiologies. The N-(benzenesulfonyl)acetamide scaffold has already shown potential in the development of multifunctional inhibitors targeting enzymes like COX-2, 5-LOX, and TRPV1, which are involved in inflammation and pain. nih.gov Future research should explore the potential of incorporating the oxime functionality of this compound into the design of novel multifunctional inhibitors. The oxime group could introduce additional binding interactions or a unique pharmacological profile. This could lead to the development of single-molecule therapies capable of modulating multiple pathological pathways, potentially offering enhanced efficacy and a reduced risk of drug resistance.

常见问题

Basic: What are the key synthetic steps for preparing (Benzenesulfonyl)acetamide oxime derivatives?

Answer:

The synthesis typically involves:

Oxime Formation : Reacting a carbonyl compound (e.g., aldehyde) with hydroxylamine in ethanol under reflux to form the oxime intermediate .

Protection/Functionalization : Introducing a benzenesulfonyl group via protective group chemistry. For example, Swern oxidation of an alcohol intermediate (e.g., converting alcohol to aldehyde) followed by Pinnick oxidation to yield carboxylic acid derivatives .

Deprotection : Removing the benzenesulfonyl group under controlled conditions (e.g., acidic or basic hydrolysis) to yield the final oxime-acetamide hybrid .

Key Considerations : Optimize reaction temperatures and stoichiometric ratios to improve yields (e.g., 86–88% yields achieved in multi-step protocols) .

Advanced: How do computational methods (e.g., DFT) validate experimental structural data for this compound derivatives?

Answer:

- B3LYP/DFT Calculations : Used to optimize molecular geometries, predicting bond lengths (e.g., C–N: 1.376 Å) and angles (e.g., C–N–C: 124.87°), which align with X-ray crystallography data .

- Data Comparison : Tabulate experimental vs. computed values (Table 6 in ) to assess deviations (<0.02 Å for bond lengths, <2° for angles), confirming reliability.

- Reactivity Insights : Computational models identify electron-rich sites (e.g., oxime nitrogen) prone to electrophilic substitution, guiding synthetic modifications .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- First Aid Measures :

- PPE : Use gloves, lab coats, and goggles. Work in a fume hood to avoid aerosol exposure .

- Waste Disposal : Follow institutional guidelines for sulfonamide-containing compounds to prevent environmental contamination .

Advanced: How can spectroscopic techniques differentiate this compound isomers?

Answer:

- NMR :

- IR : Oxime N–O stretches at 950–1100 cm⁻¹; sulfonyl S=O at 1150–1350 cm⁻¹ .

- XRD : Resolves stereochemistry (e.g., E/Z isomers) via crystal packing analysis .

Basic: What analytical methods confirm the purity of this compound derivatives?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- Melting Point : Compare experimental values (e.g., 150–155°C) with literature data to assess crystallinity .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced: How does the benzenesulfonyl group influence the antioxidant activity of acetamide oxime derivatives?

Answer:

- Mechanistic Role : The sulfonyl group enhances electron-withdrawing effects, stabilizing radical intermediates in DPPH/ABTS assays .

- Structure-Activity Data : Derivatives with para-substituted benzenesulfonyl groups show 20–30% higher radical scavenging activity than unsubstituted analogs (Table 5 in ).

- Bioactive Conformation : XRD data reveal planar oxime configurations that facilitate hydrogen bonding with reactive oxygen species .

Basic: What are common synthetic challenges in scaling up this compound production?

Answer:

- Byproduct Formation : Overoxidation during Pinnick reactions may yield sulfonic acids; monitor reaction time and temperature .

- Solvent Selection : Ethanol/water mixtures minimize side reactions vs. polar aprotic solvents .

- Crystallization Issues : Use gradient recrystallization (e.g., ethanol/hexane) to improve yield and purity .

Advanced: How can kinetic studies resolve contradictions in reaction mechanisms involving this compound?

Answer:

- Rate Monitoring : Use UV-Vis spectroscopy to track intermediate formation (e.g., nitrones) during oxidation .

- Isotopic Labeling : ¹⁸O-labeled hydroxylamine confirms oxime formation via nucleophilic addition, excluding radical pathways .

- Computational Modeling : Transition state analysis (e.g., Gaussian 09) identifies rate-limiting steps (e.g., C=N bond rotation) .

Basic: What databases provide reliable structural or synthetic data for this compound?

Answer:

- Reaxys : Search by CAS RN (e.g., 69027-03-8) for reaction conditions .

- PubChem : Access spectroscopic data (e.g., InChIKey: OXKUJGWQJXBBAA-UHFFFAOYSA-N) and safety profiles .

- SciFinder : Explore synthetic pathways via citation links to journals like J. Org. Chem. .

Advanced: How do steric effects from the benzenesulfonyl group modulate regioselectivity in acetamide oxime reactions?

Answer:

- Steric Maps : Molecular dynamics simulations show sulfonyl groups blocking electrophilic attack at the ortho position, favoring para substitution .

- Experimental Validation : Compare yields of para vs. ortho products (e.g., 75% vs. <10% in nitration reactions) .

- XRD Evidence : Crystal structures demonstrate hindered rotation around the sulfonamide bond, enforcing regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。